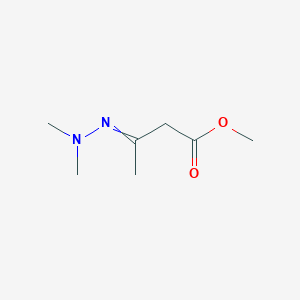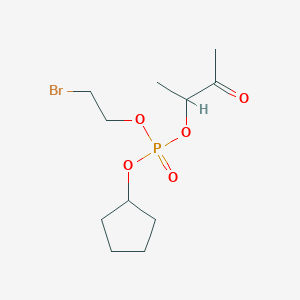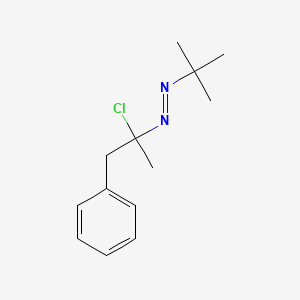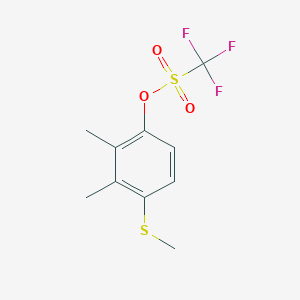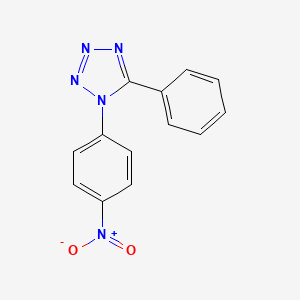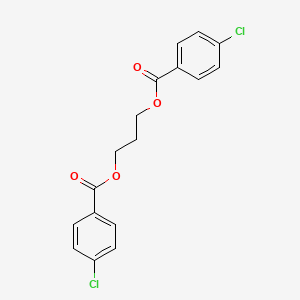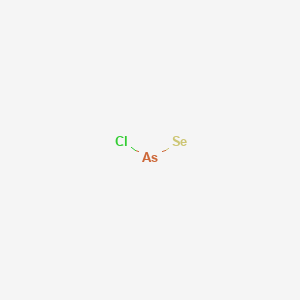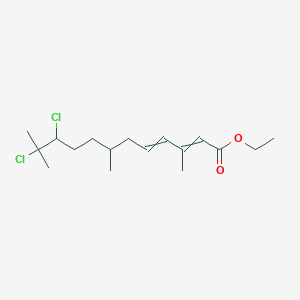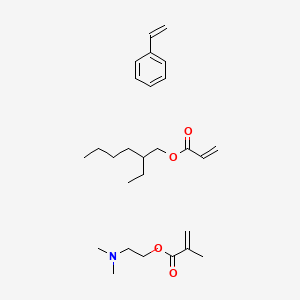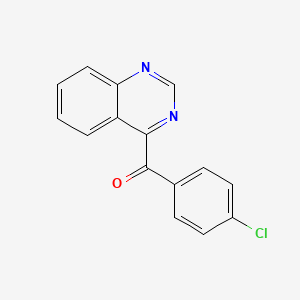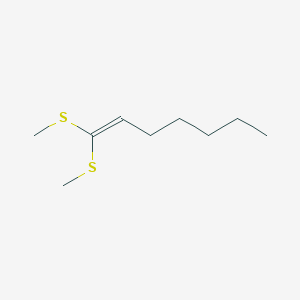
1-Heptene, 1,1-bis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptene, 1,1-bis(methylthio)- is an organic compound with the molecular formula C9H18S2 It is a derivative of 1-heptene, where two methylthio groups are attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptene, 1,1-bis(methylthio)- typically involves the reaction of 1-heptene with methylthiol in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 1-Heptene, 1,1-bis(methylthio)- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Heptene, 1,1-bis(methylthio)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Heptene, 1,1-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methylthio groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Heptene, 1,1-bis(methylthio)- involves its interaction with various molecular targets. The methylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Heptene: A simple alkene with a similar carbon backbone but without the methylthio groups.
Heptane, 1-(methylthio)-: A related compound with a single methylthio group.
Uniqueness
1-Heptene, 1,1-bis(methylthio)- is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
56772-88-4 |
|---|---|
Molekularformel |
C9H18S2 |
Molekulargewicht |
190.4 g/mol |
IUPAC-Name |
1,1-bis(methylsulfanyl)hept-1-ene |
InChI |
InChI=1S/C9H18S2/c1-4-5-6-7-8-9(10-2)11-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
LYIHDOXKLXPWAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


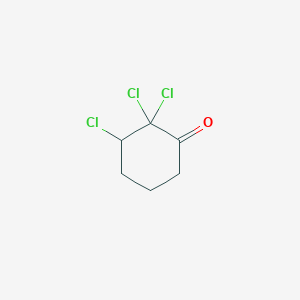
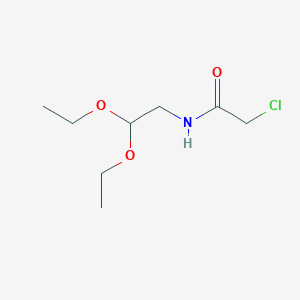
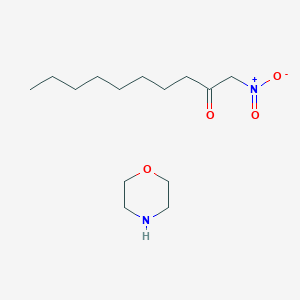
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
